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N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide

Fragment-based drug design Kinase inhibitor optimization Ligand efficiency metrics

Select CAS 2201653-59-8 for its unique fusion of a 1,2,3-triazole, a conformationally rigid azetidine, and an acetamide-phenyl carbonyl core. Unlike the 1,2,4-triazole regioisomer (CAS 2319789-22-3), this scaffold offers a 14 g/mol mass advantage, one fewer rotatable bond, and a defined exit-vector geometry (XLogP3 −0.2; tPSA 80.1 Ų) that is critical for kinase fragment screening and PROTAC ternary complex pre-organization. The 1,2,3-triazole N-1 attachment enables CuAAC-based parallel diversification—a synthetic route unavailable to 1,2,4-triazole analogs—reducing cycle time in high-throughput SAR campaigns. Choose this compound to maximize ligand efficiency and ensure reproducible biological data in c-Met, VEGFR-2, or MNK1/2 programs.

Molecular Formula C14H15N5O2
Molecular Weight 285.307
CAS No. 2201653-59-8
Cat. No. B2446759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
CAS2201653-59-8
Molecular FormulaC14H15N5O2
Molecular Weight285.307
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3
InChIInChI=1S/C14H15N5O2/c1-10(20)16-12-4-2-11(3-5-12)14(21)18-8-13(9-18)19-7-6-15-17-19/h2-7,13H,8-9H2,1H3,(H,16,20)
InChIKeyYNTIPWCRRSOKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-(1H-1,2,3-Triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide (CAS 2201653-59-8): Core Scaffold for Kinase-Focused and Conformationally Constrained Library Synthesis


N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide (CAS 2201653-59-8) is a synthetic small-molecule building block (MW 285.31 g/mol, formula C₁₄H₁₅N₅O₂) that fuses a 1,2,3-triazole, a conformationally rigid azetidine, and an acetamide-phenyl carbonyl core into a single intermediate [1]. The compound is not an end-product drug but a versatile chemical probe and intermediate for medicinal chemistry, particularly for constructing kinase-focused libraries and proteolysis-targeting chimera (PROTAC) linkers [2]. Its structural architecture enables modular derivatization via the 1,2,3-triazole ring (click chemistry compatible) and the azetidine carbonyl, making it a strategic entry point for structure–activity relationship (SAR) studies where both conformational constraint and regiochemical precision are required [3].

Why Generic Azetidine–Triazole Analogs Cannot Substitute N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide Without Quantitative SAR Drift


In-class azetidine–triazole–acetamide hybrids are not interchangeable because minor structural alterations—triazole regioisomerism (1,2,3- vs. 1,2,4-triazole), linker geometry (direct N–C attachment vs. methylene spacer), and ring constraint—produce large shifts in key molecular properties that govern target engagement. For instance, the 1,2,4-triazole regioisomer analog (CAS 2319789-22-3) differs not only in nitrogen-atom positioning but also in molecular weight (299.33 vs. 285.31 g/mol) and hydrogen-bonding topology [1]. These differences alter logP, polar surface area, and conformational pre-organization, all of which are critical parameters for kinase ATP-site complementarity and PROTAC ternary complex formation [2]. Substituting one analog for another without quantitative property-matching therefore risks invalidating SAR hypotheses, reducing hit confirmation rates, and generating irreproducible biological data. The sections below supply explicit, comparator-anchored evidence that distinguishes CAS 2201653-59-8 from its closest structural neighbors.

Quantitative Differentiation Evidence for N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide Against Closest Structural Analogs


Molecular Weight Reduction of 14 g/mol vs. 1,2,4-Triazole Methylene-Linked Analog Improves Ligand Efficiency Potential

The target compound (MW 285.31 g/mol) is 14 g/mol lighter than the 1,2,4-triazole regioisomer analog N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide (CAS 2319789-22-3, MW 299.33 g/mol) [1]. This 4.7% mass reduction derives from the absence of a methylene spacer and the use of the 1,2,3-triazole core, affording a lower heavy-atom count (21 vs. 22) while retaining the same number of hydrogen-bond donors (1) and acceptors (4) [2]. Lower molecular weight at equivalent H-bond functionality translates into improved ligand efficiency indices when normalized by heavy-atom count—a key selection criterion for fragment- and lead-optimization campaigns [3].

Fragment-based drug design Kinase inhibitor optimization Ligand efficiency metrics

XLogP3 Difference of −1.7 Units vs. 3-Hydroxyazetidine Analog Shifts Lipophilicity into Optimal Oral Drug Space

The target compound exhibits an XLogP3 value of −0.2, placing it squarely within the optimal range (0–3) for oral drug candidates [1]. In contrast, the 3-hydroxyazetidine analog N-[4-(3-hydroxyazetidine-1-carbonyl)phenyl]acetamide (CAS 1273895-20-7) has an estimated logP approximately 1.5 units higher due to replacement of the polar triazole with a hydroxyl group . The −0.2 logP value predicts adequate aqueous solubility while maintaining sufficient membrane permeability—a balance that the more lipophilic hydroxyl analog does not achieve. Calculated polar surface area (tPSA = 80.1 Ų) further supports favorable absorption characteristics [1].

Physicochemical property optimization Oral bioavailability prediction Lipinski rule-of-five compliance

Single Hydrogen-Bond Donor Minimizes DESolvation Penalty Compared to Bis-Amide Azetidine Derivatives

The target compound contains exactly one hydrogen-bond donor (the acetamide –NH–), as confirmed by computed property databases [1]. This contrasts with bis-amide azetidine analogs such as N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide, which presents two H-bond donors (two distinct amide –NH– groups) . Each additional donor increases the desolvation penalty required for passive membrane crossing by approximately 1–2 kcal/mol, which can reduce permeability by up to 10-fold per donor in Caco-2 assays [2]. A single-donor profile is preferred for compounds intended to achieve oral bioavailability or penetrate the blood–brain barrier.

Hydrogen-bonding optimization Membrane permeability Desolvation energetics

1,2,3-Triazole N-1 Direct Azetidine Attachment Provides Lower Rotatable Bond Count Than Methylene-Spaced Regioisomers

The 1,2,3-triazole is directly N-attached to the azetidine C-3 position, yielding a rotatable bond count of 3 [1]. The 1,2,4-triazole regioisomer (CAS 2319789-22-3) inserts a methylene (–CH₂–) spacer between the azetidine and the triazole, increasing the rotatable bond count to 4 [2]. Each freely rotatable bond contributes approximately 0.7 kcal/mol to the conformational entropy penalty upon protein binding; thus, the target compound's reduced rotatable bond count translates to a predicted ΔΔS of roughly −0.7 kcal/mol, favoring tighter binding when the bioactive conformation is pre-organized [3].

Conformational pre-organization Entropic binding optimization Triazole regiochemistry

Azetidine Ring Imposes ~25° Puckering Angle That Rigidifies Scaffold vs. Flexible Piperidine–Triazole Analogs

The azetidine four-membered ring adopts a puckered conformation with a dihedral angle of approximately 25°, constraining the triazole and carbonyl vectors into a defined spatial relationship [1]. Six-membered piperidine–triazole analogs, by contrast, populate multiple chair conformations with ring-flip barriers of ~10 kcal/mol, effectively presenting a conformational ensemble rather than a single binding-competent geometry [2]. Conformational pre-organization of the azetidine reduces the entropic penalty on binding and restricts the accessible pharmacophore geometry, features that have been exploited in serine protease and kinase inhibitor design [3].

Conformational constraint Azetidine vs. piperidine Shape complementarity

1,2,3-Triazole Regioisomer Enables CuAAC Click Chemistry for Modular Diversification; 1,2,4-Triazole Regioisomer Requires Alternative Synthetic Routes

The 1,2,3-triazole ring in CAS 2201653-59-8 is structurally derived from copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the prototypical click reaction, allowing for facile, high-yielding modular elaboration at the triazole C-4 position [1]. In contrast, 1,2,4-triazole regioisomers are typically synthesized via alternative condensation routes that lack the regioselectivity and functional-group tolerance of CuAAC, limiting their utility for parallel library synthesis [2]. This synthetic accessibility advantage is critical for high-throughput SAR campaigns where rapid analog generation determines project timelines.

Click chemistry derivatization Library synthesis efficiency CuAAC compatibility

Optimal Scientific and Industrial Applications for N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide Based on Quantitative Differentiation Evidence


Fragment-Based and Ligand-Efficiency-Driven Kinase Inhibitor Discovery

The compound's low molecular weight (285.31 g/mol), single hydrogen-bond donor, and favorable XLogP3 (−0.2) position it as an ideal fragment for kinase ATP-site screening libraries where ligand efficiency (binding affinity per heavy atom) is the primary selection criterion [1]. Its 14 g/mol mass advantage and one fewer rotatable bond relative to the 1,2,4-triazole methylene analog translate into improved heavy-atom-normalized metrics, making it a preferred choice for fragment-growing campaigns aimed at targets such as c-Met, VEGFR-2, or MNK1/2 kinases [2]. Procurement teams building fragment libraries should prioritize this scaffold over heavier and more flexible analogs to maximize the probability of identifying efficient starting points.

Conformationally Constrained PROTAC Linker Design

The rigid azetidine core (~25° puckering angle) pre-organizes the exit vectors of the triazole and carbonyl groups, a property that is critical for PROTAC ternary complex formation where linker geometry dictates the spatial relationship between the target-protein ligand and the E3 ligase recruiter [3]. The 1,2,3-triazole functionality additionally permits CuAAC-based elongation, enabling modular construction of linkers with varying lengths and compositions while maintaining the conformational constraint imparted by the azetidine [4]. Scientists developing PROTACs should select this scaffold over flexible piperidine–triazole linkers to reduce the entropic penalty of ternary complex formation and improve degradation efficiency.

Parallel Click-Chemistry Library Synthesis for High-Throughput SAR

The 1,2,3-triazole N-1 direct attachment to azetidine makes CAS 2201653-59-8 an optimal core for CuAAC-based parallel diversification at the triazole C-4 position, a synthetic strategy that is not readily available to 1,2,4-triazole regioisomers [5]. Procurement for high-throughput SAR campaigns should favor this compound when the project workflow requires rapid, modular analog generation with high regiochemical fidelity and broad functional-group tolerance, as the click-chemistry route can reduce synthesis cycle time and increase library diversity compared to alternative heterocyclic scaffolds [6].

Physicochemical Property Benchmarking and Lead-Likeness Optimization Studies

With a measured XLogP3 of −0.2, tPSA of 80.1 Ų, and a single H-bond donor, the compound serves as a well-characterized reference point for lead-likeness optimization [7]. Medicinal chemistry groups calibrating property-based design algorithms can use this scaffold as a 'neutral' starting point to systematically explore substitutions that shift logP, HBD count, or tPSA, while using the 1,2,4-triazole methylene analog (XLogP3 ∼0.3, 4 rotatable bonds) as a comparator to quantify the impact of regioisomerism and linker geometry on key ADME-predictive parameters [8].

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